(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is a chiral compound characterized by the presence of a fluorophenyl group and a trifluoroethanol moiety. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 3-fluorobenzaldehyde with trifluoroethanol in the presence of a chiral catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the trifluoroethanol moiety contributes to its solubility and reactivity. The compound can modulate various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(3-Fluorophenyl)-2,2,2-trifluoroethane: A structurally similar compound lacking the hydroxyl group.
3-Fluorophenyl-2,2,2-trifluoroacetate: A derivative with an ester functional group.
Uniqueness
(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is unique due to its chiral nature and the presence of both fluorophenyl and trifluoroethanol moieties. These features contribute to its distinct reactivity and biological activities, making it a valuable compound in various fields of research.
Biological Activity
(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound contains a trifluoroethanol moiety, which is known for its solvent properties and ability to influence protein folding and stability. The presence of the fluorine atoms contributes to its lipophilicity and potential bioactivity.
The compound's mechanism of action is primarily linked to its interaction with various receptors and enzymes in the central nervous system. It is hypothesized that the trifluoroethanol moiety may enhance binding affinity to certain targets due to its unique electronic properties.
Binding Affinities
Research has demonstrated that compounds similar to this compound exhibit significant binding affinities for serotonin transporters (SERT) and other monoamine transporters. For instance, studies have shown that certain analogs possess Ki values in the nanomolar range for SERT, indicating strong interactions .
In Vitro Studies
In vitro assays have revealed that this compound can modulate neurotransmitter levels by inhibiting reuptake mechanisms. This property suggests potential applications in treating mood disorders such as depression and anxiety.
Compound | Target | Ki (nM) |
---|---|---|
(S)-1-(3-Fluorophenyl)-TFE | SERT | 1-40 |
Citalopram | SERT | 1.94 |
Escitalopram | SERT | ~30 |
Antidepressant Activity
A case study focusing on the antidepressant effects of similar compounds indicated that this compound could enhance serotonin levels in rodent models. The study utilized behavioral assays to evaluate changes in locomotion and anxiety-like behaviors after administration of the compound .
Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress in neuronal cultures. Results indicated a significant reduction in cell death rates when treated with the compound compared to control groups .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the trifluoroethanol group or the phenyl ring can lead to variations in binding affinity and selectivity towards specific targets.
- Fluorination : The introduction of fluorine atoms increases lipophilicity and may enhance blood-brain barrier penetration.
- Substituent Variations : Alterations on the phenyl ring can modulate receptor selectivity and potency.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAHGNGZGBILK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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